8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with different amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Anhydrous potassium carbonate in DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .
Wissenschaftliche Forschungsanwendungen
8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine involves its interaction with various molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in the regulation of angiogenesis and tumor growth . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but with different substituents.
[1,2,3]-Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazoloquinoxaline derivative with different biological activities.
Uniqueness: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the chloro group at the 8-position enhances its antimicrobial and antiviral properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
679396-29-3 |
---|---|
Molekularformel |
C9H6ClN5 |
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
8-chloro-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C9H6ClN5/c10-5-1-2-6-7(3-5)15-9(8(11)14-6)12-4-13-15/h1-4H,(H2,11,14) |
InChI-Schlüssel |
ZDBOYOQMTVQOQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N3C(=NC=N3)C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.